2H-Pyrrolo[2,3-C]pyridine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
13367-51-6 |
|---|---|
Molecular Formula |
C7H6N2 |
Molecular Weight |
118.14 g/mol |
IUPAC Name |
2H-pyrrolo[2,3-c]pyridine |
InChI |
InChI=1S/C7H6N2/c1-3-8-5-7-6(1)2-4-9-7/h1-3,5H,4H2 |
InChI Key |
CYCJZBUUSQBJLE-UHFFFAOYSA-N |
Canonical SMILES |
C1C=C2C=CN=CC2=N1 |
Origin of Product |
United States |
Synthetic Methodologies for 2h Pyrrolo 2,3 C Pyridine and Its Derivatives
Classical and Established Synthetic Routes to the Pyrrolo[2,3-c]pyridine Core
Traditional methods for assembling the 6-azaindole (B1212597) nucleus primarily involve the construction of the pyrrole (B145914) ring onto a pre-existing pyridine (B92270) structure. These routes include cyclocondensation, Fischer cyclization, and reductive cyclization protocols.
Cyclocondensation Approaches
Cyclocondensation reactions are a cornerstone in the synthesis of the pyrrolo[2,3-c]pyridine core. These methods typically involve the reaction of a substituted pyridine with a C2-building block, followed by an intramolecular cyclization.
A common strategy involves the condensation of nitropyridines with activated C2-synthons like diethyl oxalate or diethyl malonate. For instance, the condensation of 3- or 5-nitropyridines with diethyl malonate in the presence of sodium hydride (NaH) in dimethylformamide (DMF) yields the corresponding diethyl 2-pyridylmalonates. Subsequent reduction of the nitro group and in situ heterocyclization leads to the formation of ethyl 1H-pyrrolo[2,3-c]pyridine-3-carboxylates nbuv.gov.ua. Similarly, the reaction of nitropyridines with diethyl oxalate can be followed by a reductive cyclization to produce ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylates, which serve as versatile intermediates for further derivatization nbuv.gov.ua.
A facile method for preparing substituted pyrrolo[2,3-c]pyridin-7-ones utilizes an acid-promoted intramolecular cyclization of 2-pyrrolecarboxylic acid amidoacetals as the key step. This approach is scalable and allows for regioselective alkylation or arylation at the N6 position.
Fischer Cyclization Strategies
The Fischer indole (B1671886) synthesis is a classic and effective method for creating indole rings, and it has been adapted for the synthesis of azaindoles. This strategy involves the acid-catalyzed cyclization of a pyridylhydrazone.
An example of this approach is the metal-free synthesis of 3-phenyl-6-azaindole. The process starts with the formation of a hydrazone from 3-hydrazinyl-2-methoxypyridine (B573460) and a protected phenylacetaldehyde (B1677652). The subsequent Fischer cyclization, typically promoted by heat or acid catalysts like polyphosphoric acid (PPA), leads to the desired 3-phenyl-1H-pyrrolo[2,3-c]pyridine nbuv.gov.ua. This method offers an alternative to metal-catalyzed routes for introducing substituents at the 3-position of the core.
Reductive Cyclization Protocols
Reductive cyclization is a widely used and efficient strategy for constructing the pyrrole ring of the 6-azaindole system. This approach typically begins with a substituted pyridine bearing a nitro group ortho to a side chain that can participate in the cyclization upon reduction of the nitro group.
One prominent example is the reaction of 4-methyl-3-nitropyridines with reagents like dimethylformamide dimethyl acetal (B89532) (DMFDMA). This reaction forms an enamine intermediate. The subsequent reductive cyclization of this enamine, often using catalysts such as palladium on carbon (Pd/C) under a hydrogen atmosphere or other reducing agents like zinc in acetic acid, yields the 2,3-unsubstituted pyrrolo[2,3-c]pyridine core with high efficiency nbuv.gov.ua.
Another variation involves the condensation of nitropyridines with compounds containing active methylene groups, such as diethyl malonate or diethyl oxalate, as mentioned previously. The resulting intermediates, which are substituted nitropyridines, undergo reductive cyclization to form the pyrrolo[2,3-c]pyridine ring. Various reducing systems can be employed, including tin(II) chloride (SnCl₂) under ultrasound activation or catalytic hydrogenation nbuv.gov.ua. These methods are valuable for producing 6-azaindoles with ester functionalities, which are useful handles for further chemical modifications nbuv.gov.ua.
| Starting Material | Reagents | Product | Yield | Reference |
| 4-Methyl-3-nitropyridine | 1. DMFDMA; 2. H₂, Pd/C | 2,3-Unsubstituted 1H-Pyrrolo[2,3-c]pyridine | High | nbuv.gov.ua |
| 3-Nitropyridine derivative | Diethyl malonate, NaH, then reduction | Ethyl 1H-pyrrolo[2,3-c]pyridine-3-carboxylate | N/A | nbuv.gov.ua |
| Nitropyridine derivative | Diethyl oxalate, then reduction | Ethyl 1H-pyrrolo[2,3-c]pyridine-2-carboxylate | N/A | nbuv.gov.ua |
| Diethyl pyridylmalonate | SnCl₂·H₂O, ultrasound | Ethyl 5-amino-2-hydroxy-1H-pyrrolo[2,3-c]pyridine-3-carboxylate | N/A | nbuv.gov.ua |
| Substituted nitropyridine | Zinc, Acetic Acid | 5-Amino- or 7-amino-6-azaindole | N/A | nbuv.gov.ua |
Multicomponent Reaction (MCR) Strategies for Fused Pyrrolopyridines
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, represent a highly efficient approach in heterocyclic synthesis. While specific MCRs for the direct synthesis of the simple 2H-pyrrolo[2,3-c]pyridine core are not extensively documented in recent literature, MCR strategies are well-established for constructing more complex fused pyrrolopyridine systems. These reactions often showcase high atom economy and procedural simplicity. For instance, isocyanide-based MCRs have been effectively used to rapidly build diverse nitrogen-containing heterocyclic compounds.
Transition Metal-Catalyzed Synthetic Approaches
Modern synthetic chemistry heavily relies on transition metal catalysis to achieve efficient and selective bond formations. The synthesis of this compound and its derivatives has greatly benefited from these advancements, particularly through palladium-catalyzed reactions.
Palladium-Catalyzed Cyclizations and Cross-Couplings
Palladium catalysts are exceptionally versatile for both constructing the 6-azaindole core (cyclizations) and for its subsequent functionalization (cross-couplings).
Palladium-Catalyzed Cyclizations:
Intramolecular cyclization reactions catalyzed by palladium are powerful tools for forming the pyrrole ring. One notable method is the Sonogashira coupling followed by cyclization. In this approach, a suitably functionalized pyridine, such as tert-butyl (4-iodopyridin-3-yl)carbamate, is coupled with a terminal alkyne. The resulting intermediate undergoes a smooth intramolecular cyclization upon heating to afford the 2-substituted pyrrolo[2,3-c]pyridine nbuv.gov.ua.
Another elegant strategy is the tandem intramolecular C-N coupling and intermolecular Suzuki process . This reaction utilizes gem-dichloroolefins and boronic acids, catalyzed by a palladium complex, to produce 2-alkyl(aryl, heteroaryl)-substituted 6-azaindoles nbuv.gov.ua. Palladium-catalyzed reductive cyclization of compounds like 3-nitro-4-styrylpyridine, mediated by carbon monoxide or phenyl formate as a CO source, also provides access to 2-phenyl-1H-pyrrolo[2,3-c]pyridine nbuv.gov.ua. Furthermore, the direct annulation of ortho-chloroaminopyridines with aldehydes, catalyzed by palladium, represents an efficient route to 2,3-disubstituted 6-azaindoles nbuv.gov.ua.
Palladium-Catalyzed Cross-Couplings:
Once the this compound core is formed, palladium-catalyzed cross-coupling reactions are instrumental for introducing a wide range of substituents, which is crucial for structure-activity relationship (SAR) studies in drug discovery. Common reactions include:
Suzuki-Miyaura Coupling: This reaction is used to form carbon-carbon bonds by coupling a halogenated or triflated 6-azaindole with a boronic acid or ester. It is frequently employed to introduce aryl or heteroaryl groups at various positions of the scaffold.
Buchwald-Hartwig Amination: This is a key method for forming carbon-nitrogen bonds, allowing for the introduction of various amine functionalities onto the 6-azaindole ring system.
Heck Reaction: This reaction forms a substituted alkene by coupling the azaindole with an alkene.
Sonogashira Coupling: As mentioned in cyclization, this reaction can also be used to functionalize the core by introducing alkyne groups.
These cross-coupling reactions can be performed with high chemoselectivity, enabling the targeted modification of the pyrrolopyridine scaffold at specific positions.
| Reaction Type | Catalyst/Reagents | Substrates | Product | Reference |
| Sonogashira/Cyclization | Pd catalyst | tert-Butyl (4-iodopyridin-3-yl)carbamate, Terminal alkyne | 2-Substituted 1H-Pyrrolo[2,3-c]pyridine | nbuv.gov.ua |
| Tandem C-N/Suzuki | Pd(OAc)₂, S-Phos | gem-Dichloroolefin, Boronic acid | 2-Substituted 1H-Pyrrolo[2,3-c]pyridine | nbuv.gov.ua |
| Reductive Cyclization | Pd catalyst, CO source | 3-Nitro-4-styrylpyridine | 2-Phenyl-1H-Pyrrolo[2,3-c]pyridine | nbuv.gov.ua |
| Direct Annulation | Pd catalyst | ortho-Chloroaminopyridine, Aldehyde | 2,3-Disubstituted 1H-Pyrrolo[2,3-c]pyridine | nbuv.gov.ua |
Gold-Catalyzed Hydroarylations
Gold catalysis has emerged as a powerful tool for the synthesis of heterocyclic compounds. In the context of this compound synthesis, gold-catalyzed intramolecular hydroarylation has been shown to be an effective method. This approach typically involves the cyclization of a pyrrole precursor bearing an alkyne-containing side chain.
A notable example is the gold(III)-catalyzed intramolecular hydroarylation of N-propargyl-pyrrole-2-carboxamides. This reaction proceeds via a 6-exo-dig cyclization process, leading to the formation of substituted pyrrolo[2,3-c]pyridinones. The use of terminal alkynes is crucial for achieving the desired bicyclic fused pyridinones. In contrast, the presence of a substituent, such as a phenyl group on the alkyne, can alter the reaction pathway to a 7-endo-dig cyclization, resulting in the formation of pyrrolo-azepines nih.govrsc.org.
The reaction conditions and outcomes are summarized in the table below:
| Starting Material | Catalyst | Cyclization Mode | Product |
| N-propargyl-pyrrole-2-carboxamide (terminal alkyne) | Au(III) | 6-exo-dig | Pyrrolo[2,3-c]pyridinone derivative |
| N-propargyl-pyrrole-2-carboxamide (internal alkyne with Phenyl group) | Au(III) | 7-endo-dig | Pyrrolo-azepine derivative |
Chemoselective Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. In the synthesis of functionalized pyrrolopyridines, this reaction is often employed to introduce aryl or heteroaryl substituents onto the heterocyclic core. Chemoselectivity becomes crucial when the pyrrolopyridine scaffold possesses multiple reactive sites.
For instance, the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines has been successfully achieved through a strategy that relies on a chemoselective Suzuki-Miyaura cross-coupling. organic-chemistry.org This reaction is performed on a 2-iodo-4-chloropyrrolopyridine intermediate. The palladium catalyst, in this case, selectively facilitates the coupling at the more reactive C-2 position (iodide) over the C-4 position (chloride). This chemoselectivity allows for the sequential functionalization of the pyrrolopyridine ring system. A variety of palladium catalysts and conditions can be employed to optimize the reaction yield and selectivity organic-chemistry.orgresearchgate.net.
Below is a table summarizing a typical chemoselective Suzuki-Miyaura cross-coupling reaction for a pyrrolopyridine derivative:
| Substrate | Coupling Partner | Catalyst System | Product | Yield |
| 4-chloro-2-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine | Phenylboronic acid | Pd2(dba)3, K2CO3 | 4-chloro-2-phenyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine | 77% |
Buchwald-Hartwig Amination Methods
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, and it represents a powerful method for the synthesis of arylamines. rsc.org This reaction is particularly useful in the final steps of synthesizing complex molecules, including derivatives of this compound.
Following the Suzuki-Miyaura cross-coupling, the synthesis of 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines utilizes a Buchwald-Hartwig amination to introduce a secondary amine at the C-4 position of the 2-aryl-4-chloropyrrolopyridine intermediate. organic-chemistry.org The success of this transformation often requires careful selection of the palladium catalyst, ligand, and base to achieve high yields and avoid side reactions. The protection of certain functional groups, such as the pyrrole nitrogen, can be essential for the success of this amination step. organic-chemistry.org
A representative example of a Buchwald-Hartwig amination in the synthesis of a pyrrolopyridine derivative is shown in the table below:
| Substrate | Amine | Catalyst System | Product |
| 4-chloro-2-phenyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine | Secondary amine | Palladium catalyst, ligand (e.g., RuPhos), base | 2-phenyl-4-(amino)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine |
Novel and Emerging Synthetic Techniques
The field of heterocyclic synthesis is continually evolving, with new methodologies being developed to improve efficiency, selectivity, and substrate scope. The synthesis of this compound and its analogs has benefited from these advancements, with several novel techniques showing significant promise.
Heterosynthesis Utilizing Nitriles
Nitriles are versatile building blocks in heterocyclic synthesis due to the reactivity of the cyano group. Novel synthetic routes to pyrrolo[2,3-b]pyridines have been developed utilizing pyrrole derivatives bearing a nitrile group.
One such approach involves the reaction of 2-amino-4-benzoyl-1-arylpyrrole-3-carbonitriles with various reagents. For example, reaction with arylidene malonodinitriles, β-ketoesters, or β-diketones can lead to the formation of the fused pyridine ring, affording a range of polysubstituted pyrrolo[2,3-b]pyridine derivatives. nbuv.gov.uaresearchgate.net These reactions typically proceed through a series of nucleophilic additions and cyclizations.
The following table provides an overview of the types of products obtained from these reactions:
| Pyrrole Precursor | Reagent | Product Type |
| 2-Amino-4-benzoyl-1-arylpyrrole-3-carbonitrile | Arylidene malonodinitrile | Pyrrolo[2,3-b]pyridine-5-carbonitrile |
| 2-Amino-4-benzoyl-1-arylpyrrole-3-carbonitrile | β-ketoester | Pyrrolo[2,3-b]pyridinone derivative |
| 2-Amino-4-benzoyl-1-arylpyrrole-3-carbonitrile | β-diketone | Acetyl-pyrrolo[2,3-b]pyridine derivative |
Regioselective Synthesis via Polycarbonyl Pyrrole Derivatives
A regioselective approach to the synthesis of the pyrrolo[2,3-c]pyridine (6-azaindole) scaffold can be achieved starting from 4-aroyl pyrroles. This methodology involves the introduction of a second carbonyl group at the C-3 position of the pyrrole ring, followed by condensation to form the fused pyridine ring.
The key steps in this synthetic route are:
Vilsmeier-Haack reaction: Treatment of a 4-aroyl pyrrole with the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide) introduces a formyl group at the C-3 position, yielding a pyrrolo-2,3-dicarbonyl derivative.
Condensation: The resulting dicarbonyl compound is then condensed with a suitable nitrogen-containing nucleophile, such as glycine methyl ester, to construct the pyridine ring, leading to the formation of the pyrrolo[2,3-c]pyridine system. rsc.org
This method provides a regiocontrolled pathway to 6-azaindoles, with the substitution pattern on the final product being dictated by the starting 4-aroyl pyrrole and the condensation partner.
| Starting Material | Key Intermediate | Condensation Partner | Final Product |
| 4-Aroyl pyrrole | Pyrrolo-2,3-dicarbonyl | Glycine methyl ester | Pyrrolo[2,3-c]pyridine derivative |
Zirconocene-Mediated Four-Component Coupling for Pyrrolopyridine Analogs
Zirconocene-mediated multicomponent reactions have emerged as a powerful strategy for the one-pot synthesis of complex heterocyclic systems. While the direct synthesis of this compound via this method is not extensively reported, the synthesis of its isomers, such as pyrrolo[3,2-c]pyridines (5-azaindoles), has been successfully demonstrated, highlighting the potential of this approach for accessing the broader pyrrolopyridine family.
This one-pot synthesis involves the coupling of a silicon-tethered diyne with three molecules of organonitriles in the presence of a zirconocene mediating agent. nih.gov This process allows for the construction of the bicyclic pyrrolopyridine skeleton with a high degree of structural diversity, as a wide range of aliphatic and aromatic nitriles can be employed. The reaction proceeds through the formation of a key zirconacyclopentadiene intermediate. nih.gov
A general representation of this four-component coupling is provided in the table below:
| Diyne Component | Nitrile Components (3 equiv.) | Mediating Agent | Product Isomer |
| Silicon-tethered diyne | Organonitriles | Zirconocene | Pyrrolo[3,2-c]pyridine (5-azaindole) |
Green Chemistry Approaches in Pyrrolopyridine Synthesis
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including pyrrolopyridines, to develop more environmentally benign and sustainable processes. These approaches focus on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency. Key green methodologies in the synthesis of pyrrolopyridine derivatives include the use of alternative energy sources like microwave irradiation and ultrasound, the employment of eco-friendly catalysts, and the utilization of greener solvent systems.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased product yields, and enhanced purity compared to conventional heating methods. In the context of pyrrolopyridine synthesis, microwave assistance can be applied to various reaction types, including multicomponent reactions (MCRs). For instance, microwave-assisted MCRs have been successfully employed for the efficient synthesis of fused pyrimidine systems, a strategy that can be adapted for pyrrolopyridine construction. The use of microwave heating can significantly accelerate key steps such as condensation and cyclization reactions, minimizing the formation of byproducts.
Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative to traditional synthetic methods. Ultrasound irradiation can enhance reaction rates and yields by generating localized high temperatures and pressures through acoustic cavitation. This technique has been successfully used in the synthesis of various bioactive heterocycles. For the synthesis of this compound and its derivatives, ultrasound assistance can be particularly beneficial in promoting reactions that are sluggish under conventional conditions, potentially allowing for lower reaction temperatures and shorter durations.
Eco-Friendly Catalysts and Solvents: A cornerstone of green chemistry is the replacement of hazardous reagents and solvents with more benign alternatives. In pyrrolopyridine synthesis, there is a growing interest in using water as a reaction medium, which is non-toxic, inexpensive, and environmentally safe. Catalytic systems are also being redesigned to be more sustainable. This includes the use of reusable solid-supported catalysts and earth-abundant metal catalysts as alternatives to precious metal catalysts. For example, copper/iron co-catalyst systems have been explored for intramolecular C-H amination in the synthesis of fused N-heterocycles in aqueous media.
Table 1: Comparison of Green Chemistry Approaches in Heterocyclic Synthesis
| Technique | Advantages | Disadvantages |
| Microwave-Assisted Synthesis | - Rapid reaction rates- Higher yields- Improved purity- Reduced side reactions | - Requires specialized equipment- Potential for localized overheating |
| Ultrasound-Assisted Synthesis | - Enhanced reaction rates- Milder reaction conditions- Can initiate or enhance reactions | - Specialized equipment needed- Effects can be substrate-dependent |
| Use of Green Solvents (e.g., Water) | - Environmentally benign- Non-toxic and non-flammable- Low cost | - Limited solubility of some organic reactants- May require higher temperatures and pressures |
| Sustainable Catalysis | - Reduced waste- Catalyst recyclability- Lower environmental impact | - Catalyst deactivation can occur- May require specific reaction conditions |
Retrosynthetic Strategies and Precursor Design for Pyrrolo[2,3-C]pyridine Compounds
Retrosynthetic analysis is a powerful method for devising synthetic routes to target molecules by mentally breaking them down into simpler, commercially available starting materials. For the this compound (6-azaindole) scaffold, retrosynthetic strategies primarily focus on disconnections that lead to logical and accessible precursors, often involving the formation of either the pyrrole or the pyridine ring in a key step.
The main retrosynthetic approaches for the this compound core can be classified as follows:
Formation of the Pyrrole Ring onto a Pyridine Precursor: This is a common and versatile strategy. The key disconnection is typically made at the C-N and C-C bonds of the pyrrole ring. This leads back to a substituted pyridine precursor.
Bartoli Reaction: A prominent example of this approach involves the Bartoli reaction, which utilizes the reaction of a nitro-substituted pyridine with a vinyl Grignard reagent. nbuv.gov.ua Retrosynthetically, this involves disconnecting the N1-C7a and C3-C3a bonds of the pyrrole ring, leading to a 3-nitropyridine derivative and a vinyl Grignard reagent. The choice of substituents on both the pyridine ring and the Grignard reagent allows for the synthesis of a wide variety of substituted 2H-pyrrolo[2,3-c]pyridines. nbuv.gov.ua
Palladium-Catalyzed Cross-Coupling Reactions: Another powerful strategy involves the use of palladium-catalyzed reactions to construct the pyrrole ring. For example, a Sonogashira coupling followed by a tandem C-N coupling and cyclization can be employed. nbuv.gov.ua The retrosynthetic disconnection in this case would be at the C2-C3 and N1-C7a bonds, leading to a 3,4-dihalopyridine and a terminal alkyne.
Formation of the Pyridine Ring onto a Pyrrole Precursor: In this approach, the pyridine ring is constructed from a suitably functionalized pyrrole. This strategy is particularly useful when the desired substitution pattern on the pyrrole ring is easier to introduce at an earlier stage. A key retrosynthetic disconnection would be at the C-C and C-N bonds of the pyridine ring, leading to a functionalized pyrrole precursor. For instance, a Vilsmeier-Haack reaction on a 4-aroyl pyrrole can generate pyrrolo-2,3-dicarbonyl compounds, which can then be condensed with reagents like glycine methyl ester to form the pyridine ring. rsc.org
[4+1] Cyclization Strategy: This approach involves the simultaneous formation of the five-membered pyrrole ring from a four-atom pyridine precursor and a one-atom component. A notable example is the reaction of 3-amino-4-methylpyridines with reagents like trifluoroacetic anhydride (TFAA). chemrxiv.orgresearchgate.netchemrxiv.org In this case, the 3-amino and 4-methyl groups of the pyridine act as the four-atom component, while the electrophilic reagent provides the fifth atom for the pyrrole ring.
Table 2: Key Retrosynthetic Disconnections and Corresponding Precursors for this compound
| Retrosynthetic Strategy | Key Bonds Disconnected | Precursors | Corresponding Forward Reaction |
| Pyrrole Annulation | N1-C7a, C3-C3a | 3-Nitropyridine derivative, Vinyl Grignard reagent | Bartoli Reaction nbuv.gov.ua |
| Pyrrole Annulation | C2-C3, N1-C7a | 3,4-Dihalopyridine, Terminal alkyne, Amine | Sonogashira Coupling/Tandem Cyclization nbuv.gov.ua |
| Pyridine Annulation | C5-C6, C7-N6, C7a-C7 | 4-Aroylpyrrole derivative | Vilsmeier-Haack followed by condensation rsc.org |
| [4+1] Cyclization | N1-C2, C3-C3a | 3-Amino-4-methylpyridine, C1-bielectrophile (e.g., TFAA) | Electrophilic Cyclization chemrxiv.orgresearchgate.netchemrxiv.org |
The design of precursors is crucial for the success of any synthetic route. For the synthesis of 2H-pyrrolo[2,3-c]pyridines, the choice of precursors is dictated by the desired substitution pattern on the final molecule and the chosen synthetic strategy. Halogenated and nitrated pyridines are common precursors for pyrrole annulation strategies, as the halo and nitro groups can be readily manipulated or participate directly in the key bond-forming reactions. For pyridine annulation strategies, pyrroles bearing carbonyl or other electrophilic groups are often employed to facilitate the cyclization to form the six-membered ring.
Advanced Spectroscopic and Structural Characterization of 2h Pyrrolo 2,3 C Pyridine
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for elucidating the structure of 2H-pyrrolo[2,3-c]pyridine in solution. Both one-dimensional and two-dimensional NMR experiments offer critical insights into the chemical environment and connectivity of its constituent atoms.
One-Dimensional (1D) NMR Analysis
One-dimensional NMR, including ¹H and ¹³C NMR, provides fundamental information about the number and types of protons and carbons in the molecule.
¹H NMR: The proton NMR spectrum of pyrrolo[2,3-c]pyridine derivatives reveals distinct signals for each proton, with their chemical shifts and coupling patterns providing clues to their positions within the heterocyclic rings. For instance, in a related compound, 5-bromo-1H-pyrrolo[2,3-b]pyridine, the proton signals were observed at δ 11.93 (HN1), 7.63 (HC2), and 6.50 (HC3) in DMF-d7. researchgate.net The chemical shifts of the pyrrole (B145914) ring protons are influenced by the solvent used. ipb.pt
¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by identifying the chemical shifts of each carbon atom in the this compound framework. In the case of 5-bromo-1H-pyrrolo[2,3-b]pyridine, the carbon resonances were assigned as follows: δ 147.5 (C8), 142.9 (C6), 130.3 (C4), 128.2 (C2), 122.1 (C7), 111.1 (C5), and 100.0 (C3). researchgate.net
Two-Dimensional (2D) NMR Experiments for Structural Elucidation
Two-dimensional NMR techniques are crucial for unambiguously assigning the complex spectra of this compound and its derivatives. numberanalytics.comwikipedia.org These experiments correlate nuclear spins that are coupled either through bonds or through space, providing a more detailed structural map. numberanalytics.comwikipedia.orgharvard.edu
COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) couplings within the molecule, helping to trace the connectivity of adjacent protons. wikipedia.orglibretexts.org
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), providing a powerful method for assigning carbon signals based on their attached protons. numberanalytics.comlibretexts.orgumich.edu This technique offers higher resolution compared to other heteronuclear correlation experiments. umich.edu
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing information about the three-dimensional structure and conformation of the molecule. wikipedia.orgharvard.edu
Mass Spectrometry (MS) Applications
Mass spectrometry is a vital technique for determining the molecular weight and elemental composition of this compound. For the related compound, myosmine (B191914) (3-(3,4-dihydro-2H-pyrrol-5-yl)-pyridine), the molecular formula was determined to be C₉H₁₀N₂ with a molecular weight of 146.1891. nist.gov The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in this compound by detecting the vibrational frequencies of its bonds. rsc.orgresearchgate.net The IR spectrum of pyridine (B92270), a core component of the studied compound, shows characteristic absorption bands. nist.gov For instance, bands at 1444 cm⁻¹ and in the region of 1580-1620 cm⁻¹ are indicative of pyridine coordinated to Lewis acid sites. researchgate.net The presence of an N-H bond in the pyrrole ring would also give rise to a characteristic stretching vibration.
Computational and Theoretical Investigations of 2h Pyrrolo 2,3 C Pyridine
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the structural and electronic properties of pyrrolopyridine systems. These studies offer a detailed understanding of the molecule's quantum mechanical nature.
Geometry Optimization and Electronic Property Analysis (e.g., HOMO-LUMO Gaps)
DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in the 2H-Pyrrolo[2,3-c]pyridine molecule, known as geometry optimization. These optimized structures provide foundational data on bond lengths, bond angles, and dihedral angles.
A crucial aspect of electronic property analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. scirp.org A smaller energy gap suggests that the molecule can be more easily excited and is generally more reactive. scirp.org
For instance, in related pyridine-based compounds, the HOMO and LUMO energy levels, and consequently the energy gap, can be significantly influenced by the nature and position of substituents on the pyrrolopyridine core. nih.govrsc.org In one study on substituted purines, the interchange of substituents at different positions led to substantial changes in the HOMO-LUMO gap, with values for the optical band gap ranging from 2.75 eV to 3.45 eV depending on the substitution pattern. nih.gov This highlights the tunability of the electronic properties of such heterocyclic systems.
The distribution of HOMO and LUMO across the molecule is also significant. In many nitrogen-containing heterocyclic compounds, the HOMO is often localized on the electron-rich pyrrole (B145914) ring, while the LUMO is centered on the electron-deficient pyridine (B92270) ring. researchgate.net This separation of frontier orbitals is crucial for understanding charge transfer interactions within the molecule. scirp.org
Table 1: Representative HOMO-LUMO Energy Gaps for Related Heterocyclic Compounds
| Compound/System | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Reference |
| Quinoline | -6.646 | -1.816 | 4.83 | scirp.org |
| P(PyDPP2OD-2Tz) | -5.85 | -3.65 | 2.20 | rsc.org |
| P(PyDPP2OD-2T) | -5.73 | -3.68 | 2.05 | rsc.org |
| Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate | -7.06 | -2.54 | 4.52 | materialsciencejournal.org |
This table presents data from related heterocyclic compounds to illustrate the typical range of HOMO-LUMO energy gaps investigated in computational studies. Data for this compound itself is not explicitly available in the provided search results.
Correlation of Electronic Properties with Reactivity and Activity Trends
The electronic properties calculated through DFT, particularly the energies and distributions of frontier molecular orbitals, are strongly correlated with the reactivity of the this compound scaffold. The HOMO, being the orbital most capable of donating electrons, indicates the sites susceptible to electrophilic attack. youtube.comwikipedia.org Conversely, the LUMO, which can accept electrons, points to the regions prone to nucleophilic attack. youtube.comwikipedia.org
The HOMO-LUMO energy gap is a direct measure of the molecule's excitability and is inversely related to its reactivity. A smaller gap facilitates electron promotion to a higher energy level, making the molecule more reactive. This principle is fundamental in predicting the outcomes of various chemical reactions. wikipedia.org
Furthermore, in the context of medicinal chemistry, these electronic properties are often correlated with biological activity. For example, in studies of pyrrolo[2,3-b]pyridine derivatives as kinase inhibitors, molecular modeling techniques, which are based on the same electronic principles, have been used to understand how these molecules interact with their biological targets. scilit.comsci-hub.se The electronic landscape of the molecule dictates its ability to form crucial interactions, such as hydrogen bonds and π-π stacking, with amino acid residues in an enzyme's active site. scilit.comsci-hub.se
Molecular Modeling and Dynamics Simulations
Beyond static DFT calculations, molecular modeling and dynamics simulations provide a dynamic picture of the behavior of this compound and its interactions with its environment.
Hirshfeld Surface Analysis and Intermolecular Interactions
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. jetir.orgscirp.org By mapping properties like d_norm (a normalized contact distance) onto the molecular surface, researchers can identify regions of close contact between molecules, which correspond to hydrogen bonds, van der Waals forces, and other non-covalent interactions. nih.gov
Energy Framework Calculations
Energy framework calculations build upon the insights from Hirshfeld surface analysis to quantify the energetic aspects of molecular packing. This method calculates the interaction energies between a central molecule and its neighbors, providing a visual representation of the crystal's energetic architecture. These frameworks help in understanding the stability and mechanical properties of the crystalline material.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory simplifies the prediction of reactivity by focusing on the interactions between the HOMO of one molecule and the LUMO of another. youtube.comwikipedia.org FMO analysis is a powerful tool for understanding reaction mechanisms, including cycloadditions, sigmatropic reactions, and electrocyclic reactions. wikipedia.org
The shapes and energies of the HOMO and LUMO of this compound would determine its behavior in pericyclic reactions and its potential to act as a nucleophile (donating electrons from its HOMO) or an electrophile (accepting electrons into its LUMO). youtube.comwikipedia.org For example, in a reaction, the part of the molecule with the largest HOMO coefficient is likely to be the site of electrophilic attack. youtube.com
Prediction of Molecular Stability and Reactivity Sites
Computational chemistry provides powerful tools for predicting the intrinsic properties of molecules like this compound. While specific experimental data on this tautomer is limited, its stability and reactivity can be thoroughly investigated using theoretical models. These methods are crucial for understanding the molecule's behavior in chemical reactions and its potential for forming stable structures.
Key computational approaches include Density Functional Theory (DFT) and other quantum mechanical calculations. These methods elucidate the electronic structure, which is fundamental to molecular stability and reactivity. For instance, the analysis of Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical. The energy gap between HOMO and LUMO is a reliable indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity.
Another vital tool is the Molecular Electrostatic Potential (MEP) map. This map visualizes the electron density around the molecule, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). Such maps are invaluable for predicting how this compound would interact with other reagents, pinpointing the likely sites for chemical attack. For related azaindole isomers, DFT calculations have been successfully used to determine these properties, and the same methodologies are applicable to the 2H tautomer. repositorioinstitucional.mx Studies on similar heterocyclic systems have shown that factors like aromaticity, intramolecular hydrogen bonds, and electronic delocalization govern tautomeric stability. researchgate.net
The table below outlines the key computational metrics used to assess the stability and reactivity of molecules like this compound.
| Computational Metric | Predicted Property | Interpretation |
|---|---|---|
| HOMO-LUMO Energy Gap | Molecular Stability & Reactivity | A larger energy gap generally correlates with higher stability and lower reactivity. |
| Molecular Electrostatic Potential (MEP) | Reactivity Sites | Negative potential regions (red/yellow) indicate likely sites for electrophilic attack, while positive regions (blue) indicate sites for nucleophilic attack. |
| Condensed Fukui Functions | Site Selectivity | These values quantify the reactivity of individual atomic sites within the molecule for nucleophilic, electrophilic, or radical attack. repositorioinstitucional.mx |
| Global Hardness/Softness | Overall Reactivity | Derived from HOMO and LUMO energies, these indices provide a measure of the molecule's overall resistance to change in its electron distribution. repositorioinstitucional.mx |
In Silico Approaches for Investigating Biological Activity
In silico methods are indispensable in modern drug discovery for screening and designing new therapeutic agents. For the this compound scaffold, these computational techniques can predict potential biological activities, binding affinities to protein targets, and pharmacokinetic properties before committing to costly and time-consuming laboratory synthesis and testing.
Molecular docking is a primary in silico technique used to predict how a ligand, such as a derivative of this compound, might bind to the active site of a target protein. nih.govnih.gov This method calculates the preferred orientation and conformation of the ligand, providing insights into the binding mode and affinity. For the broader class of pyrrolopyridines, docking studies have been instrumental in identifying potential inhibitors for targets like Janus kinase 1 (JAK1), EGFR, and CDK2. nih.govnih.gov The process involves preparing the protein structure, defining a conformational search area, and then using algorithms to score the resulting ligand poses. nih.gov
Quantitative Structure-Activity Relationship (QSAR) modeling is another powerful tool. 2D and 3D-QSAR models build statistical correlations between the structural properties of a series of compounds and their measured biological activity. ijddd.commdpi.comnih.govnih.gov These models can then be used to predict the activity of new, unsynthesized derivatives of the this compound scaffold, guiding the design of more potent molecules. mdpi.comnih.gov The development of a QSAR model involves selecting molecular descriptors, building a mathematical model, and rigorously validating its predictive power. nih.gov
The table below summarizes common in silico methods and their applications in assessing the biological potential of compounds based on the this compound scaffold.
| In Silico Method | Application in Drug Discovery | Example from Related Compounds |
|---|---|---|
| Molecular Docking | Predicts binding mode and affinity of a ligand to a protein target. | Used to study the interaction of pyrrolopyridine derivatives with kinase enzymes like JAK1, EGFR, and CDK2. nih.govnih.gov |
| QSAR Modeling | Predicts the biological activity of new compounds based on their chemical structure. | Applied to azaindole derivatives to develop models for predicting their inhibitory activity against Factor VIIa. ijddd.com |
| Molecular Dynamics (MD) Simulation | Simulates the movement of the protein-ligand complex over time to assess stability and binding. | Used to confirm the stability of docked pyrrolopyridine inhibitors within the JAK1 active site. nih.gov |
| ADMET Prediction | Predicts the Absorption, Distribution, Metabolism, Excretion, and Toxicity profile of a compound. | Performed on synthesized pyrrole derivatives to evaluate their drug-likeness. nih.gov |
Structure Activity Relationship Sar Studies of 2h Pyrrolo 2,3 C Pyridine Derivatives
Impact of Substituent Nature and Position on Biological Efficacy
The biological efficacy of pyrrolo[2,3-c]pyridine derivatives is profoundly influenced by the nature and placement of substituents on the core structure. Research has demonstrated that minor structural modifications can lead to significant changes in activity, highlighting the sensitive nature of ligand-target interactions.
Similarly, for a series of pyrrolo[3,2-c]pyridine derivatives tested for inhibitory effects against FMS kinase, substitutions at position 4 of the pyrrolopyridine nucleus were critical. nih.gov Compounds featuring a benzamido moiety at this position were found to be more potent than their primary amino counterparts. nih.gov This increased potency is attributed to the additional benzoyl group occupying a hydrophobic pocket and potentially forming an extra hydrogen bond via its carbonyl oxygen. nih.gov
The antiproliferative activity of pyridine (B92270) derivatives is also sensitive to substituent effects. Groups containing nitrogen and oxygen, such as -OCH₃, -OH, -C=O, and -NH₂, whether alone or as part of larger ring structures, have been shown to confer superior antiproliferative activity against various cancer cell lines. mdpi.com The position of these substituents is also crucial; for example, placing CH₃ and NO₂ groups in the para position of a related pyridine derivative enhanced antiproliferative activity, while placing the CH₃ group in the ortho or meta positions decreased it. mdpi.com
Table 1: Impact of Substituents on Biological Efficacy of Pyrrolopyridine Derivatives
| Derivative Series | Substituent/Position | Biological Target/Assay | Impact on Efficacy | Reference |
|---|---|---|---|---|
| 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides | Amide portion | PDE4B Inhibition | Ring size and hydrophobicity are critical for activity and selectivity. | nih.gov |
| Pyrrolo[3,2-c]pyridines | Benzamido moiety at position 4 | FMS Kinase Inhibition | More potent than corresponding primary amino analogues. | nih.gov |
| Pyridine Derivatives | -OCH₃, -OH, -C=O, -NH₂ | Antiproliferative Activity | Generally enhances activity. | mdpi.com |
| Pyridine Derivatives | CH₃ and NO₂ at para position | Antiproliferative Activity | Improves activity. | mdpi.com |
| Pyridine Derivatives | CH₃ at ortho/meta position | Antiproliferative Activity | Decreases activity. | mdpi.com |
Bioisosteric Replacements and Their Influence on Activity Profiles
Bioisosteric replacement is a widely used strategy in drug design to improve the properties of a lead compound by substituting one chemical group with another that has similar physical or chemical properties. This approach can lead to enhanced potency, better selectivity, improved pharmacokinetic profiles, and reduced toxicity.
In the context of pyrrolopyridine and related pyridine structures, several bioisosteric replacements have been explored with significant outcomes. One notable example is the replacement of a pyridine-N-oxide moiety with a 2-difluoromethylpyridine group in a series of quorum sensing inhibitors. This substitution was shown to maintain or even enhance the biological activity, establishing 2-difluoromethylpyridine as a viable bioisostere for pyridine-N-oxide. rsc.org
Another innovative approach involves the use of saturated scaffolds to mimic aromatic rings. For instance, 3-azabicyclo[3.1.1]heptanes have been proposed and successfully utilized as saturated bioisosteres for the pyridine ring. chemrxiv.org In a case study involving the drug Rupatadine, replacing the pyridine ring with a 3-azabicyclo[3.1.1]heptane core led to a dramatic improvement in solubility, metabolic stability, and a favorable adjustment in lipophilicity. chemrxiv.org This demonstrates the potential of using non-aromatic bioisosteres to overcome challenges associated with pyridine-containing compounds.
Scaffold hopping, a more advanced form of bioisosteric replacement, has also been applied. This involves replacing the core scaffold of a molecule while retaining key binding elements. In the design of CSF1R inhibitors, fragments from the marketed drug Pexidartinib were merged with a pyrrolo[2,3-d]pyrimidine nucleus, a strategy supported by molecular docking studies. mdpi.com This led to the development of potent inhibitors, showcasing the utility of combining structural elements from known active compounds. mdpi.com
Table 2: Bioisosteric Replacements in Pyridine-Based Scaffolds
| Original Fragment | Bioisosteric Replacement | Resulting Influence on Activity/Properties | Reference |
|---|---|---|---|
| Pyridine-N-oxide | 2-Difluoromethylpyridine | Enhanced or similar quorum sensing inhibition activity. | rsc.org |
| Pyridine ring | 3-Azabicyclo[3.1.1]heptane | Improved solubility, metabolic stability, and lipophilicity. | chemrxiv.org |
| Pyrrolopyrimidine Scaffold | Hybridization with Pexidartinib fragments | Development of potent CSF1R inhibitors. | mdpi.com |
Ligand-Target Binding Interactions: A Structural Perspective
Understanding the specific interactions between a ligand and its biological target at an atomic level is fundamental to structure-based drug design. For 2H-pyrrolo[2,3-c]pyridine derivatives and their isomers, molecular modeling and X-ray crystallography have been instrumental in elucidating these binding modes.
In the development of 1H-pyrrolo[3,2-c]pyridine derivatives as inhibitors of the colchicine-binding site on tubulin, molecular modeling studies were crucial. tandfonline.comnih.gov These studies suggested that the most potent compound, 10t, interacts with tubulin by forming key hydrogen bonds with residues Thrα179 and Asnβ349. tandfonline.comnih.gov The 1H-pyrrolo[3,2-c]pyridine core of the inhibitor was found to overlap with the linker region of the natural ligand, demonstrating how the scaffold effectively positions the key interacting moieties within the binding pocket. nih.gov
For pyrrolo[2,3-b]pyridine derivatives targeting the c-Met kinase, molecular docking was employed to understand their binding mechanism. scilit.com These computational studies helped to visualize how the inhibitors fit into the active site of the enzyme, guiding further design and optimization. scilit.com Similarly, ligand interaction diagrams for pyrrolo[2,3-d]pyrimidine analogs targeting CSF1R revealed specific binding patterns. The docked conformation of a potent compound showed superimposition with the known inhibitor Pexidartinib, confirming that the designed molecule interacts with the target in the intended manner. mdpi.com
Table 3: Ligand-Target Binding Interactions of Pyrrolopyridine Derivatives
| Derivative | Biological Target | Key Interacting Residues | Type of Interaction | Reference |
|---|---|---|---|---|
| Compound 10t (1H-pyrrolo[3,2-c]pyridine) | Tubulin (Colchicine site) | Thrα179, Asnβ349 | Hydrogen Bonds | tandfonline.comnih.gov |
| Pyrrolo[2,3-b]pyridine derivatives | c-Met Kinase | Active site residues | Not specified | scilit.com |
| Compound 4c (pyrrolo[2,3-d]pyrimidine) | CSF1R | Not specified | Overlaps with Pexidartinib binding mode | mdpi.com |
Pharmacophore Modeling and Design Principles
Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. This approach is invaluable for designing new ligands and for virtual screening of compound libraries.
For 1H-pyrrolo[2,3-b]pyridine derivatives, three-dimensional quantitative structure-activity relationship (3D-QSAR) studies have been conducted to build robust pharmacophore models. scilit.comresearchgate.net Using techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), researchers have been able to correlate the 3D properties of the molecules with their inhibitory activities. scilit.com
In a study on c-Met kinase inhibitors, CoMSIA map analysis revealed that hydrophobic contours played a key role in the inhibitory activity of the pyrrolo[2,3-b]pyridine derivatives. scilit.com This indicates that regions of the molecule with hydrophobic character are critical for binding to the target. These models demonstrated strong predictive power, enabling the design of novel c-Met inhibitors with potentially improved activity. scilit.com
Similarly, 3D-QSAR studies on 1H-pyrrolo[2,3-b]pyridine derivatives as potent TNIK inhibitors also yielded reliable CoMFA and CoMSIA models. researchgate.net The contour maps generated from these models provide a visual representation of the regions where certain properties (e.g., steric bulk, electrostatic potential, hydrophobicity) would enhance or diminish biological activity. Based on the insights from these models, new compounds with predicted high activity against colorectal cancer cells were designed. researchgate.net These studies underscore the importance of pharmacophore modeling in translating SAR data into predictive models for rational drug design.
Future Directions and Emerging Research Avenues for 2h Pyrrolo 2,3 C Pyridine
Development of Advanced Synthetic Methodologies for Scaffold Diversity
The synthesis of pyrrolo[2,3-c]pyridines has evolved significantly, with researchers continuously seeking more efficient and versatile methods to generate a diverse range of derivatives. nbuv.gov.ua Key strategies include the annulation of a pyrrole (B145914) nucleus to a pyridine (B92270) cycle and vice versa, as well as the simultaneous formation of the 6-azaindole (B1212597) system. nbuv.gov.ua
Recent advancements have expanded the toolkit for chemists, enabling greater control over the functionalization of the pyrrolopyridine core. nbuv.gov.ua For instance, the Bartoli reaction is a widely used method for synthesizing these scaffolds, and variations have been developed to produce 2-alkyl-substituted or 2,3-dialkyl-substituted derivatives. nbuv.gov.ua Additionally, a two-step alternative approach allows for the synthesis of 2,3-unsubstituted 6-azaindoles in high yields. nbuv.gov.ua
Looking ahead, the development of one-pot, multi-component reactions and cascade sequences will be crucial for rapidly accessing highly functionalized pyrrolo[2,3-c]pyridine derivatives. nbuv.gov.ua An example of this is a one-pot, two-step method for synthesizing highly functionalized 6-azaindole derivatives based on the nucleophilic aromatic substitution reaction of perfluoropyridine. nbuv.gov.ua The exploration of novel catalytic systems, including photoredox and electrocatalysis, also holds promise for accessing previously inaccessible chemical space. These advanced methodologies will be instrumental in creating libraries of diverse compounds for screening against various biological targets.
Integration of Artificial Intelligence and Machine Learning in Compound Design
The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the design of 2H-pyrrolo[2,3-c]pyridine-based compounds. nih.govresearchgate.net These computational tools can analyze vast datasets to identify structure-activity relationships (SAR) and predict the properties of novel molecules, thereby accelerating the drug discovery process. nih.govresearchgate.net
ML models can be trained on existing data to predict the biological activity, pharmacokinetic properties, and potential toxicity of new pyrrolopyridine derivatives. researchgate.net This predictive power allows for the in silico screening of large virtual libraries, prioritizing the synthesis of compounds with the highest probability of success. nih.gov For example, machine learning-guided approaches have been successfully used to optimize the properties of other complex molecules, such as perovskite nanocrystals and for guiding the evolution of enzymes. nih.govresearchgate.net
Exploration of Novel Pharmacological Targets and Mechanisms of Action
While this compound derivatives have shown promise against a range of targets, including kinases and as antiproliferative agents, there is significant potential to explore their activity against novel pharmacological targets. nbuv.gov.ua The unique structural features of this scaffold make it a versatile platform for designing inhibitors of various enzymes and receptors implicated in disease.
Recent research has demonstrated the potential of pyrrolopyridine derivatives as inhibitors of targets such as FMS kinase, c-Met kinase, and V600E B-RAF. nih.govnih.govnih.gov For instance, a series of pyrrolo[3,2-c]pyridine derivatives were identified as potent FMS kinase inhibitors, with some compounds showing promising anti-inflammatory and anticancer effects. nih.gov Another study reported the discovery of novel pyrrolo[2,3-b]pyridine derivatives with potent c-Met kinase inhibitory activity. nih.gov
Future research will likely focus on identifying new protein-protein interactions and allosteric binding sites that can be targeted by pyrrolopyridine-based compounds. The development of chemical probes based on this scaffold will be crucial for validating these new targets and elucidating their roles in disease pathways. Furthermore, a deeper understanding of the mechanism of action of existing pyrrolopyridine derivatives will inform the design of next-generation compounds with improved efficacy and selectivity.
Design of Next-Generation Pyrrolopyridine-Based Probes and Research Tools
The development of highly potent and selective chemical probes is essential for dissecting complex biological pathways and validating novel drug targets. acs.org The this compound scaffold serves as an excellent starting point for the design of such probes due to its synthetic tractability and ability to be functionalized with various reporter groups. nih.gov
Pyrrolopyridine-based probes can be designed to incorporate fluorescent tags, biotin (B1667282) labels, or photo-crosslinking moieties, enabling their use in a wide range of biological assays. nih.gov For example, derivatives of azaindoles, a related class of compounds, have been utilized as probes in biological imaging. nih.gov The development of pyrrolo[2,3-d]pyrimidine-derived inhibitors of Leucine-Rich Repeat Kinase 2 (LRRK2) has yielded potent and selective chemical probes for studying the inhibition of this kinase. acs.org
Future efforts in this area will focus on creating probes with improved properties, such as enhanced cell permeability, target specificity, and photostability. The integration of these advanced probes with cutting-edge imaging techniques, such as super-resolution microscopy and in vivo imaging, will provide unprecedented insights into the dynamic behavior of biological systems. These tools will be invaluable for both basic research and the preclinical evaluation of new therapeutic agents.
Q & A
Basic: What are the common synthetic methodologies for 2H-Pyrrolo[2,3-C]pyridine derivatives?
Answer:
Two predominant methods are widely used:
- Gold-catalyzed intramolecular hydroarylation : This approach uses alkynyl-tethered pyrrole-2-carboxamides, where Au catalysts promote cyclization to form the fused pyrrolo-pyridine scaffold. Solvent choice (e.g., dioxane) and substituent effects on the alkyne significantly influence product distribution .
- Madelung cyclization : Early routes involve cyclizing o-amino-4-picoline derivatives, though yields are often low (~22%). Modifications, such as optimizing reaction temperatures and precursor synthesis, can improve efficiency .
- Alternative routes : Substituted phenyl derivatives are synthesized via cross-coupling reactions (e.g., Pd-catalyzed Suzuki reactions with boronic acids) or nucleophilic substitution, as seen in recent patents .
Basic: How is structural characterization of this compound derivatives performed?
Answer:
- X-ray crystallography : Determines precise bond lengths, angles, and ring conformations. For example, monoclinic crystal systems (space group P21/c) with unit cell parameters a = 10.1416 Å, b = 13.7428 Å, and c = 6.7395 Å have been reported for related pyrrolo-pyridines .
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent effects, such as electron-withdrawing groups shifting aromatic proton signals downfield. 2D NOESY and HMBC correlations resolve regiochemistry in complex derivatives .
Advanced: How to design structure-activity relationship (SAR) studies for this compound derivatives?
Answer:
- Proton pump inhibition : Introduce electron-donating groups (e.g., methoxy) to enhance reversible binding to H+/K+-ATPase. Derivatives with 3,5-disubstituted aryl groups show improved potency, as demonstrated in KR100958829B1 .
- Antimicrobial activity : Substituents at the 2- and 8-positions (e.g., 2-N2-arylimino and 8-methyl groups) correlate with MIC values against Yersinia enterocolitica. Compound 2{3} (MIC = 25.0 µg/ml) highlights the role of carboxamide moieties in bacteriostatic effects .
Advanced: How can researchers address low yields in this compound synthesis?
Answer:
- Catalyst optimization : Switching from traditional Brønsted acids to Au(I)/Au(III) catalysts improves regioselectivity and reduces side reactions in cyclization steps .
- Solvent effects : Polar aprotic solvents (e.g., THF) enhance reaction rates in Pd-mediated cross-coupling steps, while dioxane improves solubility of boronic acid precursors .
- Purification strategies : Use silica gel chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate isomers, as regiochemical byproducts are common in fused-ring systems .
Advanced: What methodologies evaluate the biological activity of this compound derivatives?
Answer:
- MIC/MBC assays : Serial dilution in Mueller-Hinton broth identifies antimicrobial potency. For example, 72.3% of Yersinia strains exhibit MBC = 200.0 µg/ml, with statistical validation via ANOVA .
- Receptor binding studies : Calcium transient assays in transfected cells (e.g., 1321N1 astrocytoma) measure P2Y6R antagonism. Compound ABBV-744 (6-methyl-7-oxo scaffold) shows noncompetitive inhibition at hP2Y6R .
Advanced: How are computational methods applied to this compound research?
Answer:
- Molecular docking : MOE software predicts binding poses in proton pump targets. For example, docking into H+/K+-ATPase active sites reveals hydrophobic interactions with 3,5-disubstituted aryl groups .
- QSPR modeling : Relates substituent electronegativity to antimicrobial activity. Parameters like ClogP and polar surface area are calculated using tools like CC-DPS for derivative optimization .
Recent Advances: What novel applications of this compound derivatives are emerging?
Answer:
- P2Y receptor modulation : Derivatives like ABBV-744 exhibit dual activity (P2Y6R inhibition and P2Y1R enhancement), suggesting therapeutic potential in cancer and inflammation .
- Antimicrobial agents : 2-N2-arylimino-5-hydroxymethyl derivatives show broad-spectrum activity against Gram-negative pathogens, with MIC50 values <50.0 µg/ml for 95.3% of Yersinia strains .
- Patent developments : Substituted phenyl-1H-pyrrolo[2,3-C]pyridines (e.g., Janssen’s EP2022/085680) highlight innovations in regioselective functionalization for drug discovery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
